5-Chloroquinoxaline
Overview
Description
5-Chloroquinoxaline is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a white to off-white to yellow solid at room temperature .
Synthesis Analysis
5-Chloroquinoxaline can be synthesized using substituted o-phenylenediamines derivative and 1,2-diketone / α-hydroxy ketone . The reaction mixture is stirred at 100 °C in an oil bath, and the reaction is monitored by thin layer chromatography (TLC) . After completion of the reaction, the mixture is cooled to room temperature and quenched by water . The resultant product is filtered/extracted with EtOAc to get the product .Molecular Structure Analysis
The IUPAC name for 5-Chloroquinoxaline is 5-chloroquinoxaline . The InChI code is 1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H .Chemical Reactions Analysis
5-Chloroquinoxaline is an essential intermediate in the synthesis of various drugs . It can react with phosphorus oxychloride to give 7-bromo-2-chloroquinoxaline .Physical And Chemical Properties Analysis
5-Chloroquinoxaline is a white to off-white to yellow solid . It has a molecular weight of 164.59 .Scientific Research Applications
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Medicine and Pharmacology
- Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
- Quinoxaline sulfonamide derivatives have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
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Synthesis of Bioactive Compounds
- Quinoxalines are important biological agents, and a significant amount of research activity has been directed towards this class .
- They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
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Intermediates in Drug Synthesis
- Quinoxaline derivatives are important intermediates in the synthesis of various drugs .
- For example, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is an essential intermediate to synthesize the drug Erdafitinib .
- Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
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Agriculture
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Chemical Industry
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Biomedicine
- Quinoxaline derivatives have many biological activities, including anti-cancer activity, antioxidant activity, anti-proliferative activity, anti-tuberculosis activity, antibacterial activity, anti-hepatitis C virus activity .
- They have satisfactory effects in the treatment of AIDS, depression, and glaucoma .
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Anti-Allergic Reactions
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Antimicrobial Activities
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Green Chemistry
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Treatment of Infectious Diseases
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Cancer Treatment
- Quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is an essential intermediate to obtain drug Erdafitinib, has been synthesized .
- Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was recently approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
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Depression and Glaucoma Treatment
Safety And Hazards
Future Directions
Quinoxaline derivatives, including 5-Chloroquinoxaline, have broad applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of pharmacological activities and are used in the treatment of various diseases . Future research may focus on the development of more potent therapeutic agents based on quinoxaline derivatives .
properties
IUPAC Name |
5-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVFVMARCHULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344371 | |
Record name | 5-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoxaline | |
CAS RN |
62163-09-1 | |
Record name | 5-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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